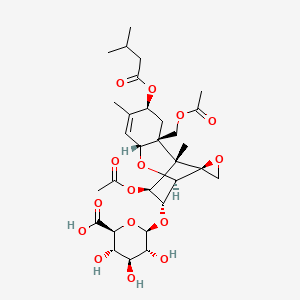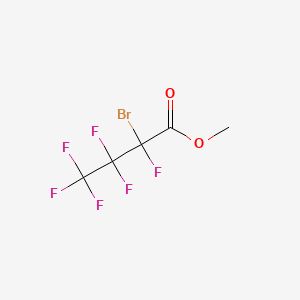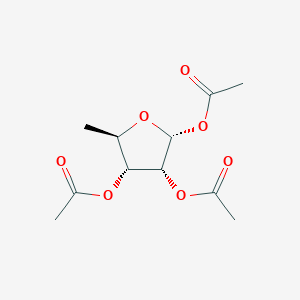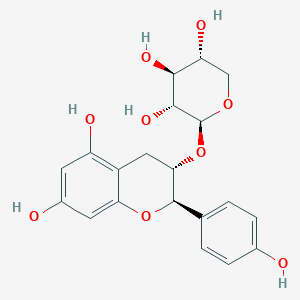
T-2 Toxin Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-2 Toxin Glucuronide is a modified form of T-2 toxin, which is a trichothecene mycotoxin produced by Fusarium species. T-2 toxin is known for its high toxicity and can cause a range of adverse effects in humans and animals, including immunotoxicity, neurotoxicity, and reproductive toxicity . The glucuronide form is a result of the conjugation of T-2 toxin with glucuronic acid, which is a common detoxification pathway in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of T-2 Toxin Glucuronide involves the glucuronidation of T-2 toxin. This can be achieved through biotransformation using enzymes such as UDP-glucuronosyltransferases (UGTs) or through chemical synthesis . In chemical synthesis, T-2 toxin is reacted with glucuronic acid or its derivatives under specific conditions to form the glucuronide conjugate .
Industrial Production Methods: These systems can be optimized for high yield and purity of the glucuronide product .
Analyse Chemischer Reaktionen
Types of Reactions: T-2 Toxin Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction . The glucuronide conjugate can be hydrolyzed back to the parent T-2 toxin under acidic or enzymatic conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and oxidizing or reducing agents . Enzymes such as glucuronidases can also be used to hydrolyze the glucuronide conjugate .
Major Products Formed: The major products formed from the reactions of this compound include the parent T-2 toxin and its various metabolites, such as HT-2 toxin and other hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
T-2 Toxin Glucuronide has several scientific research applications. It is used as a biomarker for exposure to T-2 toxin in toxicological studies . Researchers study its metabolism, toxicokinetics, and detoxification pathways to understand the toxic effects of T-2 toxin and develop strategies for its mitigation . Additionally, this compound is used in studies investigating the immunotoxicity and neurotoxicity of trichothecene mycotoxins .
Wirkmechanismus
The mechanism of action of T-2 Toxin Glucuronide involves its conversion back to the parent T-2 toxin, which exerts its toxic effects by inhibiting protein synthesis . T-2 toxin binds to the 60S ribosomal subunit, inhibiting peptidyltransferase activity and leading to the disruption of protein synthesis . This results in cellular apoptosis and other toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to T-2 Toxin Glucuronide include other trichothecene mycotoxins such as HT-2 toxin, deoxynivalenol (DON), and nivalenol (NIV) . These compounds share similar toxicological profiles and mechanisms of action .
Uniqueness: This compound is unique due to its glucuronide conjugation, which is a detoxification pathway that enhances its solubility and excretion from the body . This modification can influence its toxicokinetics and reduce its overall toxicity compared to the parent T-2 toxin .
Eigenschaften
Molekularformel |
C30H42O15 |
|---|---|
Molekulargewicht |
642.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[(1S,2R,4S,7R,9R,10R,11S,12S)-11-acetyloxy-2-(acetyloxymethyl)-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H42O15/c1-12(2)7-18(33)42-16-9-29(10-39-14(4)31)17(8-13(16)3)43-25-23(24(41-15(5)32)28(29,6)30(25)11-40-30)45-27-21(36)19(34)20(35)22(44-27)26(37)38/h8,12,16-17,19-25,27,34-36H,7,9-11H2,1-6H3,(H,37,38)/t16-,17+,19-,20-,21+,22-,23+,24+,25+,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
PGCYSYUZXXMCEY-YYKCUTLBSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC(=O)C)C)COC(=O)C |
Kanonische SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)



![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)



![triazanium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B13414085.png)


